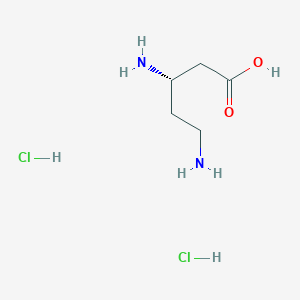
Tert-butyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate is a heterocyclic organic compound that features a thiazolidine ring. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The thiazolidine ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate typically involves the reaction of L-cysteine with carbonyl compounds. The process begins with the reaction of L-cysteine with aldehydes or ketones, followed by Boc protection to yield the desired thiazolidine derivatives . The reaction conditions often involve refluxing the mixture in the presence of pyridine to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would involve optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives
Scientific Research Applications
Tert-butyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and chiral auxiliaries.
Medicine: Thiazolidine derivatives are explored for their therapeutic potential, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazolidine ring can undergo ring-chain tautomerism, which affects its reactivity and interactions with biological molecules . The compound can form iminium or sulfonium intermediates, which play a role in its biological activity. These intermediates can interact with enzymes and receptors, leading to various biological effects such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Tert-butyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate can be compared with other thiazolidine derivatives, such as:
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs like pioglitazone and rosiglitazone.
Thiazolidine-4-carboxylic acid: Studied for its potential as a prodrug and its role in peptide synthesis.
Thiazolidine-2-thione: Investigated for its antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl and dimethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-9(2,3)13-8(12)7-6-14-10(4,5)11-7/h7,11H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCJKYXOPUILRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(CS1)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl pivalate](/img/structure/B2778855.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B2778857.png)
![2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2778858.png)

![6-ethyl 3-methyl 2-(4-cyanobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2778860.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide](/img/structure/B2778861.png)
![(E)-2-cyano-3-[3-[(3-cyanophenyl)methoxy]phenyl]-N-cyclopentylprop-2-enamide](/img/structure/B2778863.png)
![1-[(3,4-dimethoxyphenyl)methoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2778864.png)
![1-(4-Chlorophenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2778869.png)
![1-[2-[Tert-butyl(diphenyl)silyl]oxyethyl]cyclopropane-1-carbaldehyde](/img/structure/B2778870.png)
![N-(4-chlorophenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2778871.png)
![Tert-butyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate](/img/structure/B2778874.png)

